molecular formula C11H10O2S B1355316 Methyl 6-methyl-1-benzothiophene-3-carboxylate CAS No. 82787-85-7

Methyl 6-methyl-1-benzothiophene-3-carboxylate

Cat. No. B1355316
CAS RN: 82787-85-7
M. Wt: 206.26 g/mol
InChI Key: YZALJLQGPRFWEB-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1-benzothiophene-3-carboxylate, also known as M6MBC, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzothiophene, a heterocyclic aromatic compound, and is used in the synthesis of other compounds such as thiophene-3-carboxylic acid and its derivatives. M6MBC has been studied for its biochemical and physiological effects and has been found to have a variety of advantages and limitations in laboratory experiments.

Scientific Research Applications

Electrochemical Properties

  • Electrochemical Behavior: Methyl 6-methyl-1-benzothiophene-3-carboxylate's electrochemical properties have been studied, particularly focusing on its behavior in anhydrous dimethylformamide at different electrodes. The reduction process primarily follows an electron-chemical-electron mechanism, with the primary radical anion splitting into a halide anion and a neutral heterocyclic radical (Rejňák et al., 2004).

Synthesis and Characterization

  • Chemoselective Synthesis: The compound has been synthesized chemoselectively from related carboxylic acids, demonstrating its potential for selective organic synthesis (Jayaraman et al., 2010).
  • Polycyclic Heterocyclic Synthesis: It serves as a building block in the synthesis of novel polycyclic heterocyclic ring systems, showcasing its versatility in creating complex organic structures (Sasaki et al., 1995).

Potential Biological Applications

  • Potential Anti-inflammatory Properties: Research includes the synthesis of related compounds based on reported anti-inflammatory activity, suggesting potential biomedical applications (Moloney, 2001).
  • Antimicrobial and Anti-inflammatory Agents: It's a precursor in synthesizing compounds that have shown promising biological activity, including antimicrobial and anti-inflammatory effects (Narayana et al., 2006).

Chemical Transformations

  • Carboxylation of Heteroarenes: The compound is involved in the carboxylation of electron-rich heteroarenes, important in chemical transformations for various applications (Shigeno et al., 2019).
  • Photochemical Electrochemical Ring Closure: Studies have investigated its behavior in photochemical electrocyclic ring closure processes, which is vital for understanding complex organic reactions (Sarker et al., 2013).

properties

IUPAC Name

methyl 6-methyl-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZALJLQGPRFWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247623
Record name Methyl 6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82787-85-7
Record name Methyl 6-methylbenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82787-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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